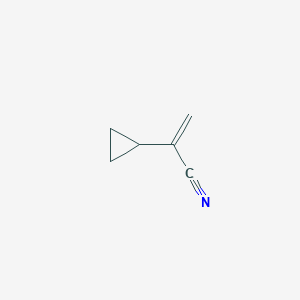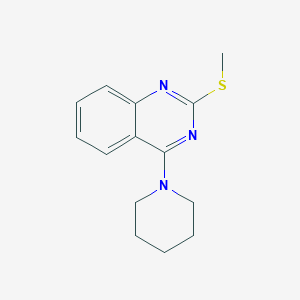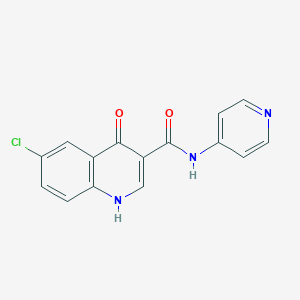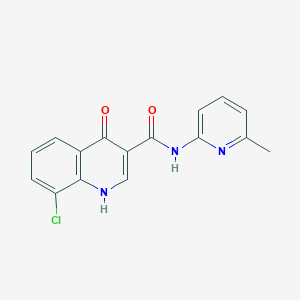
8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide”, also known as CQ, is a synthetic organic compound. It is a quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms . The molecular formula of this compound is C16H12ClN3O2 and it has a molecular weight of 313.74 .
Applications De Recherche Scientifique
Antiviral and Antibacterial Agents
Compounds within the quinoline and quinoxaline families, such as those structurally related to 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide, have been explored for their antiviral and antibacterial properties. For instance, derivatives of 3-quinoline-carboxamides have demonstrated remarkable anxiolytic properties and potential in treating viral infections, including herpes virus types 1 and 2, and other related viruses (Habernickel, 2002). This highlights the potential of quinoline derivatives in the development of antiviral medications.
Photocatalytic and Magnetic Properties
Quinoline-imidazole-monoamide ligands have been used to construct complexes with octamolybdate-based structures, exhibiting electrocatalytic activities and photocatalytic properties. These complexes have applications in the reduction of inorganic substances and oxidation processes, as well as in the degradation of organic dyes, showcasing their potential in environmental remediation and catalysis (Li et al., 2020).
Antimicrobial Activities
The synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties has shown promising in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These findings suggest that compounds related to 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide could be potential candidates for developing new antibacterial agents (Idrees et al., 2020).
Antitumor Properties
Research on the synthesis of functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives via cascade reactions has demonstrated significant antiproliferative properties against cancer cells. Some synthesized 1,8-naphthyridine derivatives were found to have high activities in vitro, indicating the potential of quinoline derivatives in the development of antitumor agents (Fu et al., 2015).
Orientations Futures
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and their potential in drug design . Therefore, it is likely that “8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide” and similar compounds will continue to be a subject of extensive research in the future.
Propriétés
IUPAC Name |
8-chloro-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-9-4-2-7-13(19-9)20-16(22)11-8-18-14-10(15(11)21)5-3-6-12(14)17/h2-8H,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQCHSDCSIFVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2595724.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)
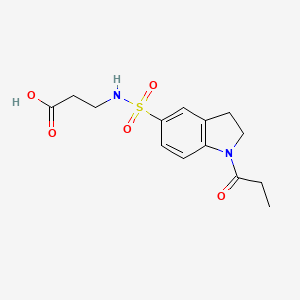
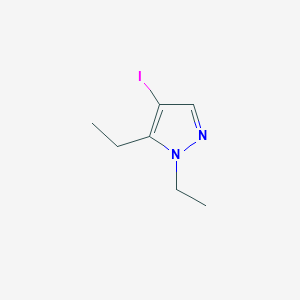
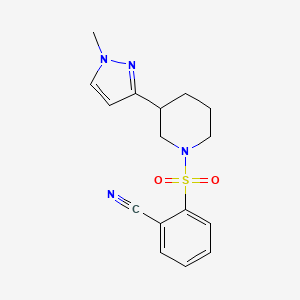


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)
![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)
